

## Physical and chemical properties of Caffeic acid-13C3

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Compound of Interest

Compound Name: Caffeic acid-13C3

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# Caffeic Acid-13C3: A Technical Guide for Researchers

An in-depth examination of the physical, chemical, and analytical characteristics of the isotopically labeled **Caffeic Acid-13C3**, tailored for researchers, scientists, and professionals in drug development.

**Caffeic acid-13C3** is the isotopically labeled form of caffeic acid, a naturally occurring phenolic compound found in various plants. Due to its nearly identical chemical and physical properties to its unlabeled counterpart, **Caffeic acid-13C3** serves as an invaluable internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] This guide provides a comprehensive overview of its properties, analytical applications, and relevant experimental protocols.

## **Core Physical and Chemical Properties**

The fundamental properties of **Caffeic acid-13C3** are summarized below, providing a foundational understanding of its chemical identity and behavior.



Property	Value	Source(s)
Chemical Name	(E)-3-(3,4- dihydroxyphenyl)acrylic-13C3 acid	[1][2]
Synonyms	3,4-Dihydroxycinnamic Acid- 13C3	[5]
CAS Number	1185245-82-2	[1][2][5]
Molecular Formula	C <sub>6</sub> [ <sup>13</sup> C] <sub>3</sub> H <sub>8</sub> O <sub>4</sub>	[1][2][6]
Molecular Weight	183.14 g/mol	[1][5]
Appearance	Crystalline solid	[6]
Melting Point	223-225 °C (decomposes)	N/A
Solubility	Slightly soluble in DMSO, Very slightly soluble in Methanol	[2]
Stability	Stable for at least 4 years when stored at -20°C	[2]

## **Spectroscopic Data (Reference)**

While specific spectra for **Caffeic acid-13C3** are not readily available in public literature, the following data for unlabeled caffeic acid serves as a close reference. The primary difference in the mass spectrum will be a mass shift corresponding to the three <sup>13</sup>C isotopes.



Spectroscopic Data	Observations for Unlabeled Caffeic Acid
<sup>1</sup> H-NMR	Characteristic signals for protons on the benzene ring and the acrylic acid moiety.
<sup>13</sup> C-NMR	Signals corresponding to the nine carbon atoms in the structure.
IR	Absorption bands corresponding to O-H, C=O, C=C, and C-O functional groups.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and purification of **Caffeic acid-13C3** are not publicly documented. However, a general understanding can be derived from synthetic methods for other <sup>13</sup>C-labeled compounds and the synthesis of unlabeled caffeic acid.

## Synthesis of Caffeic Acid-13C3 (Proposed)

The synthesis of **Caffeic acid-13C3** would likely involve the use of a <sup>13</sup>C-labeled precursor. A plausible synthetic route could be a modification of the Knoevenagel or Perkin condensation reactions, using a <sup>13</sup>C-labeled malonic acid or acetic anhydride derivative, respectively, reacting with 3,4-dihydroxybenzaldehyde.

Disclaimer: The following is a generalized protocol for the synthesis of unlabeled caffeic acid and would require adaptation with <sup>13</sup>C-labeled reagents for the synthesis of **Caffeic acid-13C3**.

Reaction: Condensation of 3,4-dihydroxybenzaldehyde with malonic acid.

#### Materials:

- 3,4-dihydroxybenzaldehyde
- Malonic acid-<sup>13</sup>C<sub>3</sub> (hypothetical labeled reagent)
- Pyridine (as a solvent and catalyst)



- Piperidine (as a catalyst)
- Hydrochloric acid (for acidification)
- Ethanol (for recrystallization)

#### Procedure:

- Dissolve 3,4-dihydroxybenzaldehyde and malonic acid-¹³C₃ in pyridine in a round-bottom flask.
- Add a catalytic amount of piperidine to the mixture.
- Heat the reaction mixture under reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude Caffeic acid-13C3.
- Filter the precipitate, wash with cold water, and dry.

### **Purification Protocol**

The crude **Caffeic acid-13C3** can be purified by recrystallization.

#### Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
- The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

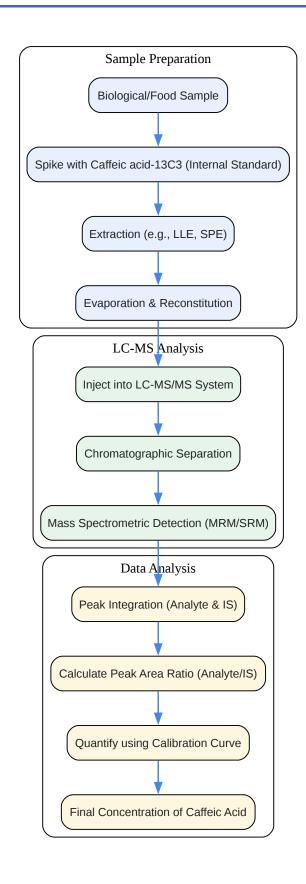


## Application in Quantitative Analysis: LC-MS Workflow

**Caffeic acid-13C3** is primarily used as an internal standard in LC-MS and GC-MS for the accurate quantification of caffeic acid in various matrices, such as biological fluids, plant extracts, and food samples.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.[7]

Below is a diagram illustrating a typical experimental workflow for the quantification of caffeic acid using **Caffeic acid-13C3** as an internal standard.





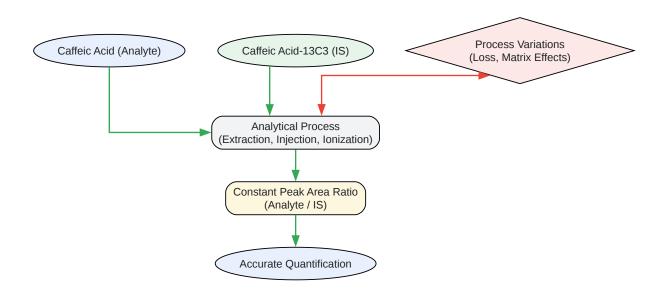
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Caption: LC-MS quantification workflow for Caffeic acid.



## **Logical Relationship of Internal Standard Function**

The core principle behind using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest throughout the analytical process, thereby normalizing any variations.



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Caption: Role of an internal standard in quantitative analysis.

### Conclusion

Caffeic acid-13C3 is an essential tool for researchers requiring precise and accurate quantification of caffeic acid. Its physical and chemical properties closely mimic the native compound, making it an ideal internal standard for mass spectrometry-based analytical methods. While detailed synthetic protocols for the labeled compound are not widely published, established organic chemistry principles provide a clear path for its synthesis. The standardized workflows for its use in LC-MS analysis underscore its importance in achieving reliable and reproducible results in drug development, food science, and metabolic research.



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